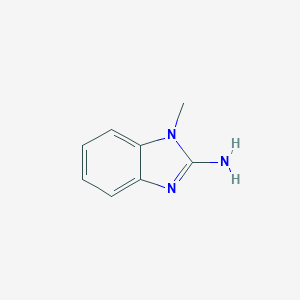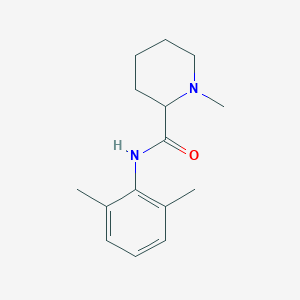![molecular formula C21H14N2O2 B158408 9-methyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione CAS No. 10228-01-0](/img/structure/B158408.png)
9-methyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-methyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione is a chemical compound with the molecular formula C21H14N2O2. It is a derivative of quinacridone, a class of organic compounds known for their vibrant colors and stability. This compound is often used in the production of pigments and dyes due to its excellent color properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylquinoline with phthalic anhydride in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product. The reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
9-methyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinacridone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
Oxidation: Quinacridone derivatives with different functional groups.
Reduction: Dihydro derivatives of the original compound.
Substitution: Various substituted quinacridone compounds with altered properties.
Scientific Research Applications
9-methyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other quinacridone derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Widely used in the production of pigments and dyes for textiles, plastics, and coatings due to its excellent color properties and stability.
Mechanism of Action
The mechanism of action of 9-methyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione involves its interaction with various molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting the replication and transcription processes. This property is particularly useful in its potential anticancer applications, where it can inhibit the proliferation of cancer cells. The compound’s ability to generate reactive oxygen species also contributes to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2,9-dimethyl-: Another derivative with similar structural features but different substitution patterns.
C.I. Pigment Red 122: A widely used pigment with excellent color properties and stability.
C.I. Pigment Violet 19: Known for its vibrant violet color and stability.
Uniqueness
9-methyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione stands out due to its specific substitution pattern, which imparts unique color properties and stability. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry.
Properties
CAS No. |
10228-01-0 |
|---|---|
Molecular Formula |
C21H14N2O2 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
2-methyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione |
InChI |
InChI=1S/C21H14N2O2/c1-11-6-7-17-13(8-11)21(25)15-10-18-14(9-19(15)23-17)20(24)12-4-2-3-5-16(12)22-18/h2-10H,1H3,(H,22,24)(H,23,25) |
InChI Key |
MHNYFZUKHPYYCS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC3=C(C2=O)C=C4C(=C3)C(=O)C5=CC=CC=C5N4 |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C2=O)C=C4C(=C3)C(=O)C5=CC=CC=C5N4 |
Key on ui other cas no. |
10228-01-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


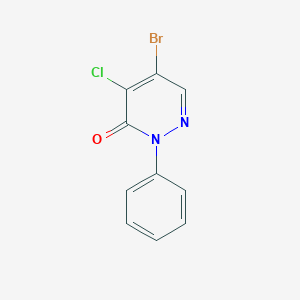
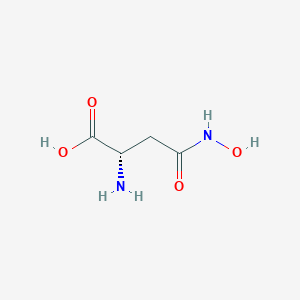
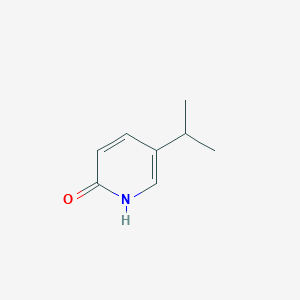
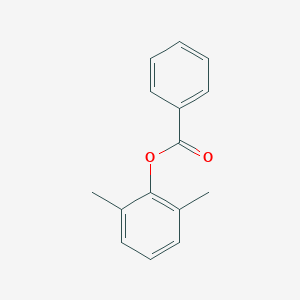
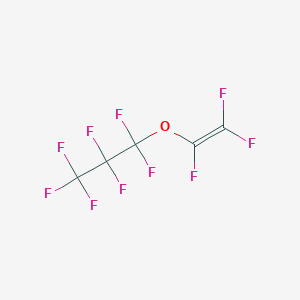

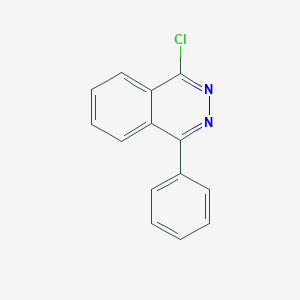

![2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B158348.png)
